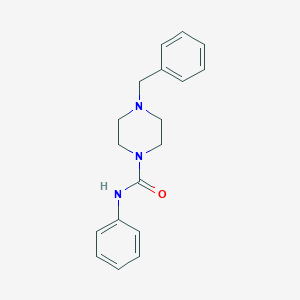
N-(2,6-diethylphenyl)-2-isopropoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diethylphenyl)-2-isopropoxyacetamide, also known as DEET, is a widely used insect repellent that has been in use for over 60 years. It is a colorless to light yellow liquid that has a slightly sweet odor and is soluble in most organic solvents. DEET is used to repel a variety of insects, including mosquitoes, ticks, fleas, and chiggers. Its effectiveness has been well established, and it is considered to be one of the most effective insect repellents available.
作用机制
The exact mechanism of action of N-(2,6-diethylphenyl)-2-isopropoxyacetamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of humans or other animals. N-(2,6-diethylphenyl)-2-isopropoxyacetamide may also act as an irritant to the insect's antennae, causing it to avoid contact with the treated surface.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-isopropoxyacetamide has been shown to have low toxicity and does not appear to have any significant effects on human health when used as directed. However, some studies have suggested that N-(2,6-diethylphenyl)-2-isopropoxyacetamide may have neurotoxic effects in certain animal species. More research is needed to fully understand the biochemical and physiological effects of N-(2,6-diethylphenyl)-2-isopropoxyacetamide.
实验室实验的优点和局限性
N-(2,6-diethylphenyl)-2-isopropoxyacetamide is a widely used insect repellent that has been extensively studied for its effectiveness against a variety of insects. It is easy to obtain and relatively inexpensive, making it a popular choice for laboratory experiments. However, N-(2,6-diethylphenyl)-2-isopropoxyacetamide may not be effective against all insect species, and its effectiveness may vary depending on the concentration and formulation used.
未来方向
There are several areas of research that could be explored in the future regarding N-(2,6-diethylphenyl)-2-isopropoxyacetamide. These include:
1. Developing more effective insect repellents that are less toxic and more environmentally friendly than N-(2,6-diethylphenyl)-2-isopropoxyacetamide.
2. Investigating the potential use of N-(2,6-diethylphenyl)-2-isopropoxyacetamide in controlling insect populations, particularly in agricultural settings.
3. Studying the neurotoxic effects of N-(2,6-diethylphenyl)-2-isopropoxyacetamide in animal species to better understand its potential effects on human health.
4. Developing new formulations of N-(2,6-diethylphenyl)-2-isopropoxyacetamide that are more effective against a wider range of insect species.
5. Investigating the potential use of N-(2,6-diethylphenyl)-2-isopropoxyacetamide in combination with other insecticides to improve its effectiveness in controlling insect populations.
Conclusion:
N-(2,6-diethylphenyl)-2-isopropoxyacetamide is a widely used insect repellent that has been in use for over 60 years. Its effectiveness has been well established, and it is considered to be one of the most effective insect repellents available. N-(2,6-diethylphenyl)-2-isopropoxyacetamide has been extensively studied for its insect-repelling properties and has been found to be effective against a wide range of insects. However, more research is needed to fully understand the biochemical and physiological effects of N-(2,6-diethylphenyl)-2-isopropoxyacetamide and to develop more effective and environmentally friendly insect repellents.
合成方法
N-(2,6-diethylphenyl)-2-isopropoxyacetamide is synthesized through a multi-step process that involves the reaction of 2,6-diethylphenol with isopropyl chloroacetate in the presence of a base catalyst. The resulting product is then purified through a series of distillations and recrystallizations to yield pure N-(2,6-diethylphenyl)-2-isopropoxyacetamide.
科学研究应用
N-(2,6-diethylphenyl)-2-isopropoxyacetamide has been extensively studied for its insect-repelling properties and has been found to be effective against a wide range of insects. It is commonly used in insect repellent products, such as sprays, lotions, and wipes. N-(2,6-diethylphenyl)-2-isopropoxyacetamide has also been studied for its potential use in controlling insect populations, particularly in agricultural settings.
属性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC 名称 |
N-(2,6-diethylphenyl)-2-propan-2-yloxyacetamide |
InChI |
InChI=1S/C15H23NO2/c1-5-12-8-7-9-13(6-2)15(12)16-14(17)10-18-11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17) |
InChI 键 |
DRFHAVWJZNQFIY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC(C)C |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)


![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)




